8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of chlorine and iodine atoms attached to the triazolopyridine ring
Preparation Methods
The synthesis of 8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and triazole precursor.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of suitable solvents such as ethanol or dimethylformamide.
Chlorination and Iodination:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide can yield the corresponding oxide.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are commonly used for this purpose.
Scientific Research Applications
8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . The exact molecular pathways and targets may vary depending on the specific derivative and application.
Comparison with Similar Compounds
8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine: This compound lacks the iodine atom and has different chemical reactivity and biological activity.
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine: This compound lacks the chlorine atom and exhibits distinct properties compared to the chloro-iodo derivative.
8-Chloro-3-(2,2,2-trifluoroethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine: This compound contains an additional trifluoroethyl group, which can influence its chemical and biological behavior.
The unique combination of chlorine and iodine atoms in this compound contributes to its distinct properties and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
8-chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4(8)1-2-11-3-9-10-6(5)11/h1-3H |
InChI Key |
VXZZHMJWIQHXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1I)Cl |
Origin of Product |
United States |
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